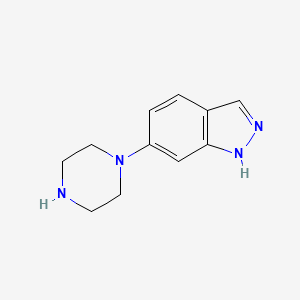
6-(Piperazin-1-yl)-1H-indazole
Übersicht
Beschreibung
6-(Piperazin-1-yl)-1H-indazole is a heterocyclic compound that features a piperazine ring attached to an indazole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been reported to interact withCyclin-Dependent Kinases 4 and 6 (CDK4/6) and Histamine H3 and Sigma-1 Receptors . These targets play crucial roles in cell cycle control, signal transduction, and pain modulation .
Mode of Action
For instance, CDK4/6 inhibitors prevent the progression of the cell cycle from the G1 to S phase , while Histamine H3 and Sigma-1 Receptor antagonists have antinociceptive properties .
Biochemical Pathways
Cdk4/6 inhibitors, which are structurally similar, affect thecell cycle control pathway . On the other hand, Histamine H3 and Sigma-1 Receptor antagonists influence pain signaling pathways .
Result of Action
For instance, CDK4/6 inhibitors can lead to cell cycle arrest , while Histamine H3 and Sigma-1 Receptor antagonists have shown promising antinociceptive properties .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, 6-(Piperazin-1-yl)-1H-indazole interacts with various enzymes and proteins. For instance, it has been found to induce apoptosis in MCF-7 breast cancer cells . The nature of these interactions is complex and involves various biochemical pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to induce G2/M phase arrest in MCF-7 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to significantly induce MCF-7 cell apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-yl)-1H-indazole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions, such as the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile or DMAc (N,N-Dimethylacetamide) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Photocatalytic synthesis and parallel solid-phase synthesis are also explored for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Piperazin-1-yl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Piperazin-1-yl)-1H-indazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares a piperazine ring but has a benzothiazole core.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole: Contains a piperazine ring and a benzimidazole core.
Uniqueness
6-(Piperazin-1-yl)-1H-indazole is unique due to its indazole core, which imparts distinct pharmacological properties compared to other piperazine-containing compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
6-piperazin-1-yl-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-10(15-5-3-12-4-6-15)7-11-9(1)8-13-14-11/h1-2,7-8,12H,3-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSRZZZVNSGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732956 | |
| Record name | 6-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763910-07-2 | |
| Record name | 6-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


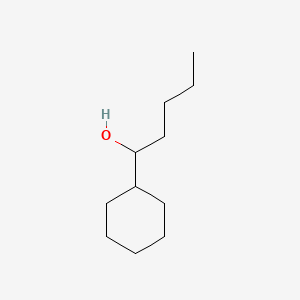
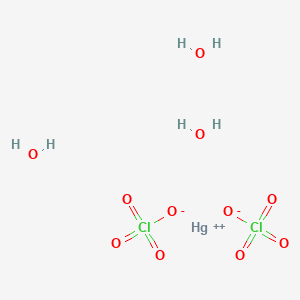
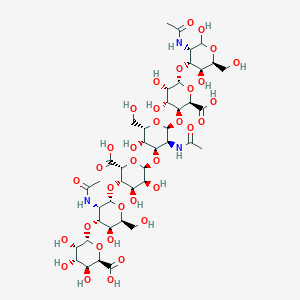
![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)

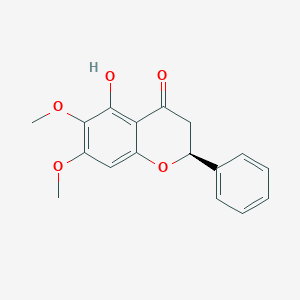
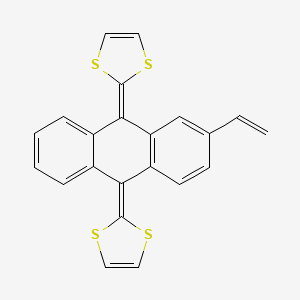
![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3029651.png)
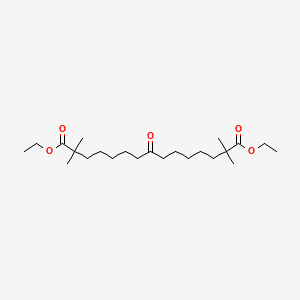
![[2,2'-Bipyridine]-6,6'-diyldimethanol](/img/structure/B3029654.png)
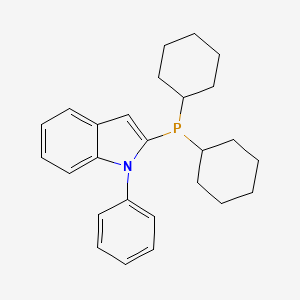
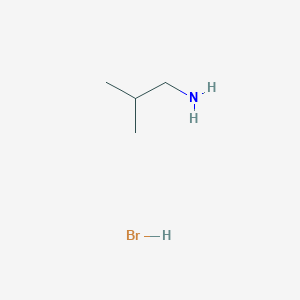
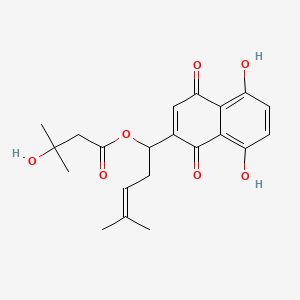
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B3029659.png)
